molecular formula C11H20N2O2 B2470231 Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate CAS No. 2514607-31-7

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2470231
CAS No.: 2514607-31-7
M. Wt: 212.293
InChI Key: JIIFXMDXOJFVMW-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.15 g/mol . This compound is known for its unique bicyclic structure, which includes a diazabicyclo[4.2.0]octane core. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazabicyclo[4.2.0]octane precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIFXMDXOJFVMW-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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